molecular formula C9H11BO2 B13482766 1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol

1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol

Cat. No.: B13482766
M. Wt: 162.00 g/mol
InChI Key: VQRAIMCRRQHKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol is a synthetic compound that belongs to the benzoxaborole family. This compound is primarily used in scientific research and has applications in various fields such as drug discovery, chemical synthesis, and biochemical studies. Its unique structure and properties make it a valuable tool for researchers.

Preparation Methods

The synthesis of 1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol involves several steps. One common method includes the reaction of p-toluenesulfonyl chloride, boric acid, and 1,3-dichloro-2-propanol in an inert solvent like toluene. This reaction is catalyzed by a strong base such as sodium hydroxide. The industrial production methods are similar but scaled up to meet the demand for research purposes.

Chemical Reactions Analysis

1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in organic reactions and as a reagent in the synthesis of heterocyclic compounds.

    Biology: Researchers use it to study enzyme activity, protein-protein interactions, and receptor-ligand interactions.

    Medicine: It serves as a starting material in the synthesis of various pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of 1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol varies depending on its application. In drug discovery, it acts as a starting material for synthesizing organic compounds. In biochemical studies, it interacts with proteins and enzymes such as cytochrome P450 enzymes, proteases, and kinases. It also interacts with receptors like G protein-coupled receptors and ion channels.

Comparison with Similar Compounds

1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol is unique due to its specific structure and properties. Similar compounds include other members of the benzoxaborole family, such as tavaborole and crisaborole. These compounds share some chemical properties but differ in their specific applications and mechanisms of action.

Properties

Molecular Formula

C9H11BO2

Molecular Weight

162.00 g/mol

IUPAC Name

1-hydroxy-4,5-dihydro-3H-2,1-benzoxaborepine

InChI

InChI=1S/C9H11BO2/c11-10-9-6-2-1-4-8(9)5-3-7-12-10/h1-2,4,6,11H,3,5,7H2

InChI Key

VQRAIMCRRQHKIV-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC=CC=C2CCCO1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.